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molecular formula C9H16N2 B8676681 1-(Pent-4-yn-1-yl)piperazine

1-(Pent-4-yn-1-yl)piperazine

Cat. No. B8676681
M. Wt: 152.24 g/mol
InChI Key: QIRVWTUVKPUNJU-UHFFFAOYSA-N
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Patent
US08093229B2

Procedure details

A solution of pent-4-ynyl methanesulfonate (19.55 g) and piperazine (41.5 g) in EtOH (80 mL) was heated to reflux for 1 h, and evaporated. The residue was taken in NaOH 2M (70 mL) and extracted with Et2O (70 mL). Evaporation gave 1-(pent-4-ynyl)piperazine (4.4 g).
Quantity
19.55 g
Type
reactant
Reaction Step One
Quantity
41.5 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CS(O[CH2:6][CH2:7][CH2:8][C:9]#[CH:10])(=O)=O.[NH:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1>CCO>[CH2:6]([N:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1)[CH2:7][CH2:8][C:9]#[CH:10]

Inputs

Step One
Name
Quantity
19.55 g
Type
reactant
Smiles
CS(=O)(=O)OCCCC#C
Name
Quantity
41.5 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
80 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
evaporated
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (70 mL)
CUSTOM
Type
CUSTOM
Details
Evaporation

Outcomes

Product
Name
Type
product
Smiles
C(CCC#C)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g
YIELD: CALCULATEDPERCENTYIELD 24%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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